molecular formula C18H16ClN3O4S B2447299 ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-99-0

ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2447299
CAS No.: 851949-99-0
M. Wt: 405.85
InChI Key: VWFDUJUECOTDAZ-UHFFFAOYSA-N
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Description

ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound that belongs to the thienopyridazine family. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core fused with various functional groups. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c1-3-13(23)20-16-14-12(9-27-16)15(18(25)26-4-2)21-22(17(14)24)11-7-5-10(19)6-8-11/h5-9H,3-4H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFDUJUECOTDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,4-d]pyridazine core.

    Functional Group Introduction:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the best results.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate include other thienopyridazine derivatives and related heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This article examines its biological activity, synthesis, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core, characterized by:

  • Ethyl ester at the carboxylate position
  • 4-chlorophenyl group at the 3-position
  • Propanamide group at the 5-position

These structural attributes contribute to its unique pharmacological properties. The compound's molecular formula is C11H11ClN2O3C_{11}H_{11}ClN_{2}O_{3} with a molecular weight of approximately 226.66 g/mol .

Pharmacological Properties

Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit diverse biological activities, including:

  • Adenosine A1 receptor modulation : this compound has shown potential as an allosteric modulator and antagonist of adenosine receptors. This interaction suggests applications in treating cardiovascular diseases and neurological disorders where adenosine signaling is critical .

Antimicrobial Activity

Studies have highlighted the antimicrobial properties of similar thieno derivatives. For instance, related compounds have demonstrated effectiveness against various pathogens due to their ability to disrupt cellular processes .

Synthesis and Evaluation

The synthesis of this compound typically involves several chemical reactions to form the desired structure. These pathways allow for modifications that enhance biological activity or create derivatives with improved pharmacological profiles .

Comparative Analysis of Similar Compounds

To understand the biological activity of this compound better, a comparison with structurally similar compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazineContains methoxy groupPotential anti-inflammatory properties
5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazineSimilar core structureAnticancer activity
Ethyl 5-(2,3-dimethoxybenzamido)-thieno[3,4-d]pyridazineDimethoxy substitutionAntiviral properties

This table illustrates the diversity within the thieno[3,4-d]pyridazine class and highlights how different substituents can influence biological activities .

Preliminary data suggest that this compound interacts with adenosine receptors. Further studies utilizing molecular docking and binding assays are essential to elucidate its mechanism of action and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-propanamido-thieno[3,4-d]pyridazine-1-carboxylate?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including temperature, solvent polarity, and stoichiometry. For example, the thieno[3,4-d]pyridazine core is typically assembled via cyclocondensation of thiophene derivatives with hydrazine analogs, followed by functionalization of the 5-position with propanamide . Key challenges include minimizing side reactions (e.g., oxidation of the thiophene ring) and ensuring regioselectivity during substitutions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical to isolate the target compound ≥95% purity .

Q. How can researchers validate the structural conformation of this compound to assess its bioactivity?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving 3D conformation, particularly to analyze the spatial orientation of the 4-chlorophenyl and propanamido groups, which influence target binding . Computational methods like density functional theory (DFT) can predict intramolecular interactions (e.g., hydrogen bonding between the amide and pyridazine carbonyl groups), validated against experimental spectroscopic data (e.g., 1H^{1}\text{H}-NMR coupling constants) .

Q. What analytical techniques are recommended for purity assessment and functional group characterization?

  • Methodological Answer :

  • Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
  • Functional Groups : FT-IR for carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) vibrations; 13C^{13}\text{C}-NMR to confirm ester (δ ~165 ppm) and pyridazine (δ ~150 ppm) carbons .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., varying IC50_{50} values across assays) be resolved?

  • Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, solvent effects). Standardize protocols by:

  • Using identical cell lines (e.g., HepG2 for cytotoxicity) and control compounds.
  • Validating target engagement via competitive binding assays (e.g., fluorescence anisotropy for receptor affinity) .
  • Applying statistical tools like ANOVA to identify outliers and ensure reproducibility across replicates .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with adenosine receptors or kinase domains, guided by the compound’s 3D conformation .
  • Binding Assays : Surface plasmon resonance (SPR) to quantify dissociation constants (KdK_d) for candidate targets .
  • Pathway Analysis : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells to identify differentially expressed genes linked to apoptosis or inflammation .

Q. How should researchers design structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer :

  • Core Modifications : Synthesize derivatives with variations at the 3-(4-chlorophenyl) and 5-propanamido positions (e.g., replacing Cl with F or altering alkyl chain length) .
  • Bioactivity Testing : Compare IC50_{50} values across analogs in standardized assays (e.g., kinase inhibition).
  • Data Correlation : Use multivariate regression to link substituent electronic parameters (Hammett σ) with activity trends .

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